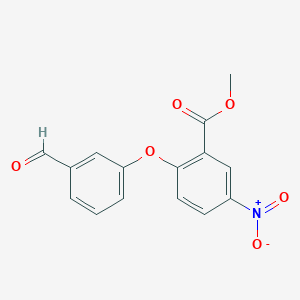

![molecular formula C14H13FN4 B2985520 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477890-34-9](/img/structure/B2985520.png)

6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Overview

Description

“6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the triazolo[1,5-a]pyrimidine class of compounds . Triazolo[1,5-a]pyrimidines are a subtype of bioisosteric purine analogs and have been reported to possess potential anti-tumor activities . They have significant biological and pharmacological properties, making them a strong interest in medicinal chemistry .

Scientific Research Applications

- Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated antitumor and antileukemia properties . Researchers have explored their potential as therapeutic agents against cancer cells.

- Pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c]pyrimidine derivatives exhibit high potency and selectivity as human adenosine receptor antagonists . These receptors play crucial roles in various physiological processes, making them attractive drug targets.

- FABP4 and FABP5 are implicated in disorders such as dyslipidemia, coronary heart disease, and diabetes. Pyrazolo [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have shown promising activity against these proteins .

- Microtubules (MT) are essential for cell division. Some pyrazolo derivatives may interfere with MT dynamics, affecting cell proliferation and potentially serving as anti-cancer agents .

- A related study synthesized functionalized thiazolo derivatives, including triazolo [1,5-a]pyrimidine, via a one-pot catalyst-free procedure. These compounds may have diverse applications, including antimicrobial and anticancer properties .

- Researchers continue to explore novel derivatives of this class for targeted cancer therapy. Although surgery and chemotherapy have improved, there’s a need for agents with minimal side effects and excellent selectivity between cancer and normal cells .

Antitumor and Antileukemia Activity

Adenosine Receptor Modulation

Fatty Acid-Binding Proteins (FABPs) Inhibition

Microtubule Interaction

Functionalized Thiazolo Derivatives

Drug Design and Targeted Therapy

Future Directions

Triazolo[1,5-a]pyrimidines, including “6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, have shown potential as pharmacological agents . Future research could focus on exploring their potential in various therapeutic applications, including as anti-inflammatory and anti-tumor agents .

Mechanism of Action

Target of Action

The primary target of 6-(3-Fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S transition, and its inhibition prevents cells from entering the S phase, where DNA replication occurs . This leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

properties

IUPAC Name |

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c1-9-13(7-11-4-3-5-12(15)6-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOKHSHBFGYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327195 | |

| Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

CAS RN |

477890-34-9 | |

| Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

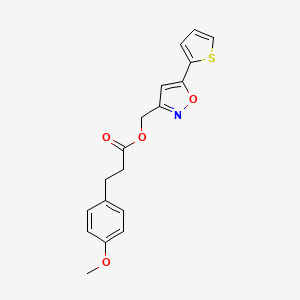

![N-cyclohexyl-2-(3-(2-(cyclopropylamino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985437.png)

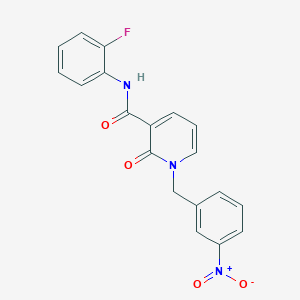

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2985438.png)

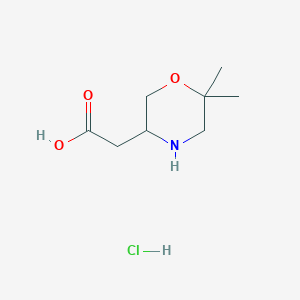

![N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2985439.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol](/img/structure/B2985444.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2985450.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B2985457.png)